Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a thiadiazinane ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazinane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
Scientific Research Applications
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The thiadiazinane ring can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an azetidine ring but with different substituents.
Uniqueness
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate is unique due to the combination of the thiadiazinane and azetidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)13-7-9(8-13)14-6-4-5-12-19(14,16)17/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVDABHCLTZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCNS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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